molecular formula C17H19N3O B3023191 N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine CAS No. 1089343-45-2

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine

Cat. No.: B3023191
CAS No.: 1089343-45-2
M. Wt: 281.35 g/mol
InChI Key: HBQUIMNQAXGEJN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(5-methoxy-3H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-21-15-4-5-17-16(9-15)14(12-20-17)6-8-19-11-13-3-2-7-18-10-13/h2-5,7,9-10,12,14,19H,6,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQUIMNQAXGEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC2CCNCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed.

Industrial Production Methods

Industrial production of indole derivatives, including N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine, may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to biological effects. For example, it may bind to serotonin receptors, influencing neurotransmitter activity .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-[2-(5-Methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine
  • Molecular Formula : C₁₇H₁₉N₃O
  • Molecular Weight : 281.36 g/mol
  • CAS Number : 1089343-45-2
  • Structural Features: Combines a 5-methoxyindole core linked via an ethylamine chain to a pyridin-3-ylmethyl group.

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes analogs with shared N-(pyridin-3-ylmethyl)amine moieties but divergent substituents:

Compound Name & Source Core Structure Substituents/Modifications Molecular Formula Key Features
Target Compound Indole + Pyridine 5-Methoxyindole, ethylamine linker C₁₇H₁₉N₃O Methoxy enhances electron density
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine () Benzo[b]thiophene + Pyridine 4-Chlorobenzyl, thiophene ring C₂₀H₁₇ClN₂S Chloro substituent increases lipophilicity; thiophene alters aromaticity
N-(4-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine () Thiophene + Pyridine 4-Methoxybenzyl, nitro group C₁₈H₂₀ClN₃O₂S Nitro group (electron-withdrawing) may enhance reactivity; hydrochloride salt improves solubility
N-[2-(4-Chlorophenyl)ethyl]-N-(pyridin-3-ylmethyl)amine () Phenyl + Pyridine 4-Chlorophenyl, ethyl linker C₁₄H₁₅ClN₂ Lacks indole; simpler structure with chlorophenyl for hydrophobic interactions
N-[2-(2-Methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine () Indole + Pyridine 2-Methylindole C₁₇H₂₁Cl₂N₃ Methyl at indole’s 2-position introduces steric hindrance

Impact of Structural Differences

  • Indole vs. Indole derivatives are often associated with serotonin receptor affinity, whereas thiophenes may target kinase pathways . Methoxy Position: The 5-methoxy group in the target compound contrasts with 2-methylindole (). Methoxy’s electron-donating nature could enhance binding to receptors sensitive to electron-rich aromatics, while methyl groups prioritize steric effects .
  • Chlorophenyl vs. Methoxybenzyl: Chlorine () enhances lipophilicity, whereas methoxy () balances hydrophilicity and steric bulk .
  • Synthetic Yields :

    • Compounds in show yields ranging from 17% (trifluoromethyl derivative) to 32% (3-methoxybenzyl), suggesting substituent-dependent efficiency. The target compound’s synthesis may face similar challenges due to its methoxyindole group .

Physicochemical and Pharmacological Implications

  • Biological Activity :
    • While biological data for the target is absent, pyridinylmethyl-indole hybrids are frequently explored in CNS drug discovery. The methoxy group may improve binding to serotonin or kinase receptors, whereas nitro/thiophene derivatives () might target inflammatory pathways .

Biological Activity

Overview

N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine is an indole derivative with potential therapeutic applications. This compound has garnered interest due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound contribute to its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is C₁₇H₁₉N₃O, and it has a molecular weight of 281.36 g/mol. The compound features an indole ring system, which is known for its significant role in medicinal chemistry.

PropertyValue
Molecular Formula C₁₇H₁₉N₃O
Molecular Weight 281.36 g/mol
CAS Number 1089343-45-2
IUPAC Name This compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including colon carcinoma and breast cancer cells. The compound’s mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Case Study Example:
A study assessed the cytotoxic effects of this compound on HCT116 (colon cancer) and MCF7 (breast cancer) cell lines. The results showed an IC50 value of approximately 15 µM for HCT116, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Research Findings:
In a comparative study, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. Notably, the indole moiety can engage with serotonin receptors, potentially influencing neurotransmitter dynamics and contributing to its therapeutic effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:

Compound NameActivity TypeIC50/Effectiveness
Indole-3-acetic acidPlant growth hormoneN/A
MelatoninSleep regulationN/A
SerotoninMood regulationN/A
This compoundAnticancer~15 µM (HCT116)

Q & A

Q. Optimization Tips :

  • Use inert atmospheres to prevent oxidation.
  • Monitor reaction progress with TLC or LC-MS to identify intermediate stages .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • Spectroscopy :
    • IR : Identify carboxylate anions (symmetrical/antisymmetrical vibrations at ~1410–1610 cm⁻¹) .
    • NMR : ¹H-NMR for hydrogen environments (e.g., indole NH, pyridine protons) and ¹³C-NMR for carbon backbone confirmation .
  • X-ray crystallography : Resolve zwitterionic or tautomeric forms, as seen in similar indole derivatives .
  • LC-MS/APCI-ESI+ : Verify molecular weight and purity (>95% for advanced studies) .

Advanced: How can researchers address low purity in multistep syntheses of N-substituted indole derivatives?

Answer:
Low purity (e.g., 63% in compound 17 ) arises from side reactions or incomplete intermediates. Mitigation strategies:

  • Chromatography : Use silica gel or reverse-phase HPLC for challenging separations.
  • Recrystallization : Optimize solvent polarity (e.g., acetonitrile/water mixtures) for crystalline products.
  • Reaction monitoring : Employ LC-MS to identify and eliminate byproducts early .

Case Study : In General Procedure 2 , post-reaction filtration and column chromatography improved purity despite moderate yields.

Advanced: What strategies guide the design of analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core modifications : Replace the pyridine ring with other heterocycles (e.g., quinoline) or alter substituents (e.g., methoxy to fluorine) to modulate electronic effects .
  • Side-chain variations : Introduce alkyl or aryl groups (e.g., phenethyl, palmitoyl) to enhance lipophilicity or target binding .
  • Bioisosteres : Substitute the indole moiety with benzimidazole or pyrazole cores to retain activity while improving stability .

Example : Analogues like 5-MeO-MALT demonstrate how allyl or methyl groups on the amine sidechain affect pharmacological profiles.

Methodological: How should researchers evaluate the biological activity of this compound in preclinical studies?

Answer:

  • Antimicrobial assays : Use agar diffusion (e.g., against E. coli, S. aureus) with zone-of-inhibition measurements .
  • Antioxidant testing : Assess radical scavenging (DPPH assay) and Fe³⁺ reduction capacity .
  • Enzyme inhibition : Screen against targets like cholinesterase or hemozoin formation (via UV-vis spectroscopy) .

Note : Prioritize compounds with >90% purity and validate dose-response curves in triplicate .

Data Contradiction: How to resolve discrepancies in spectroscopic data across studies?

Answer:

  • Replicate conditions : Ensure identical solvent, temperature, and instrument calibration (e.g., DMSO-d₆ vs. CDCl₃ shifts NMR peaks) .
  • Hydration/tautomerism : X-ray crystallography can clarify zwitterionic vs. neutral forms, as seen in IR data conflicts .
  • Cross-validation : Compare LC-MS retention times and fragmentation patterns with reference standards .

Example : A compound initially misassigned as a monomer may crystallize as a hydrate, altering its IR and NMR profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine
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N-[2-(5-methoxy-3H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)amine

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